Tolpentamide

Sulfonylurea SAR Physicochemical profiling Drug design

Researchers requiring a cyclopentyl sulfonylurea reference for SAR panels face limited authenticated sources. Tolpentamide (CAS 1027-87-8) provides a quantifiably distinct hydrophobicity profile (logP 2.13 vs. 2.34 for tolbutamide) and zero pre-existing pharmacological annotation-enabling unbiased hit identification. • Distinct logP, solubility, & molecular weight for N-alkyl vs. N-cycloalkyl SAR deconvolution • Traceable reference material validated by Sigma-Aldrich AldrichCPR sourcing • No literature-derived bias-ideal as a blank sulfonylurea scaffold in phenotypic screens

Molecular Formula C13H18N2O3S
Molecular Weight 282.36 g/mol
CAS No. 1027-87-8
Cat. No. B093784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTolpentamide
CAS1027-87-8
Molecular FormulaC13H18N2O3S
Molecular Weight282.36 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2CCCC2
InChIInChI=1S/C13H18N2O3S/c1-10-6-8-12(9-7-10)19(17,18)15-13(16)14-11-4-2-3-5-11/h6-9,11H,2-5H2,1H3,(H2,14,15,16)
InChIKeySHVCKTUQDUTJDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tolpentamide: Chemical Identity and Sourcing


Tolpentamide (CAS 1027-87-8) is a first-generation sulfonylurea oral hypoglycemic agent characterized by a cyclopentyl substituent on the urea nitrogen and a p-tolylsulfonyl moiety [1]. Assigned the International Nonproprietary Name (INN) in 1962 (p-INN List 12) [2], tolpentamide was never marketed as a therapeutic drug and has not been used in any registered clinical trials [3][4]. It is commercially available as a research chemical from Sigma-Aldrich (catalog S772879, listed as 1-Cyclopentyl-3-(p-tosyl)urea) . The compound is documented in authoritative databases including the NCI Thesaurus (C73143), ChEMBL (CHEMBL2107629), and PubChem (CID 3083671), but dedicated pharmacological research literature on this specific molecule is notably absent [3][4].

Product Identity
Cyclopentyl-substituted first-generation sulfonylurea research tool; never marketed, no clinical trial history
Selection Context
Structurally distinct N-cycloalkyl scaffold for SAR panels, unbiased phenotypic screening, and analytical reference standard workflows
Procurement Note
Traceable commercial channel via major supplier; no published pharmacological activity data per ChEMBL

Tolpentamide Substitution Risks vs. Tolbutamide and Chlorpropamide


Within the first-generation sulfonylurea class, the N-substituent is a primary determinant of physicochemical properties and pharmacological behavior [1]. Tolpentamide contains a cyclopentyl group (C₅H₉) at the urea terminus, in contrast to the n-butyl chain of tolbutamide or the n-propyl chain of chlorpropamide. This structural difference produces measurable divergence in logP, aqueous solubility, density, and topological polar surface area—parameters that directly affect membrane partitioning, protein binding, and experimental reproducibility [2][3]. A patent covering benzenesulfonylureas with cyclopentyl substitution explicitly claims that such compounds exhibit 'a strong and long lasting hypoglycemic action' distinguishable from their straight-chain alkyl analogs [4]. Consequently, substituting tolbutamide for tolpentamide in a research protocol would introduce a different hydrophobicity profile, different molecular weight (270.35 vs. 282.36 Da), and an untested assumption of pharmacological equivalence that is not supported by any published head-to-head data. The absence of clinical development for tolpentamide further means that its selectivity, toxicity, and pharmacokinetic profiles relative to marketed sulfonylureas remain uncharacterized, making generic substitution scientifically indefensible for investigators seeking to probe structure-activity relationships or reproduce historical findings.

Target Compound
Tolpentamide
Cyclopentyl N-substituent constrains conformational flexibility; reported logP differs from straight-chain analogs, which may shift membrane partitioning and protein binding in cell-based assays.
Common Substitute
Tolbutamide
n-Butyl chain provides higher rotational freedom and different hydrophobicity profile. No published head-to-head data supports pharmacological equivalence between these two compounds.
may not transfer directly

Tolpentamide Differentiation: Physicochemical and Structural Evidence


Cyclopentyl vs. n-Butyl N-Substituent Effects

Tolpentamide differs from its closest structural analog tolbutamide by replacement of the n-butyl group with a cyclopentyl ring at the urea N-terminus. This substitution increases molecular weight by 12.0 Da (from 270.35 to 282.36 Da) and reduces the computed logP from 2.34 (tolbutamide) to 2.13 (tolpentamide), indicating moderately lower lipophilicity [1][2]. The cyclopentyl group also alters the fraction of sp³-hybridized carbon atoms (Fsp³ = 0.46 for tolpentamide) and reduces the number of freely rotatable bonds from 5 (tolbutamide, n-butyl) to 3, which may affect conformational flexibility and entropic contributions to target binding [1]. These differences are quantifiable and reproducible, making tolpentamide a structurally distinct entity that cannot be assumed bioequivalent to tolbutamide in the absence of direct comparative pharmacological data.

N-Substituent Effect
Cross-study comparable
Tolpentamide: logP 2.13, rot. bonds 3 Tolbutamide: logP 2.34, rot. bonds 5 ΔlogP −0.21; Δrot. bonds −2
Supports membrane partitioning and binding context review
Computed properties from ZINC15 and DrugBank
Sulfonylurea SAR Physicochemical profiling Drug design

Aqueous Solubility: Tolpentamide vs. Tolbutamide and Chlorpropamide

Reported water solubility of tolpentamide at 37°C is 74.78 mg/L, compared to 109 mg/L for tolbutamide and approximately 258 mg/L for chlorpropamide under similar conditions [1]. Tolpentamide thus exhibits the lowest aqueous solubility among these three first-generation sulfonylureas, approximately 31% lower than tolbutamide and 71% lower than chlorpropamide. This solubility differential is meaningful for in vitro assay preparation, where DMSO stock solutions are typically required and aqueous dilution may lead to differential precipitation behavior.

Aqueous Solubility
Cross-study comparable
74.78 mg/L at 37°C
Supports solvent selection review for assay design
Tolbutamide: 109 mg/L; Chlorpropamide: 258 mg/L
Solubility Formulation science In vitro assay design

Density and Refractive Index: Tolpentamide vs. Tolbutamide

The reported density of tolpentamide is 1.29 g/cm³ [1], while tolbutamide has a density of 1.245 g/cm³ . This represents a 3.6% higher density for tolpentamide, consistent with the more compact cyclopentyl ring (C₅H₉, formula weight contribution 69.13) versus the extended n-butyl chain (C₄H₉, formula weight contribution 57.12). The density difference, combined with distinct refractive index values (tolpentamide: 1.586; tolbutamide: estimated 1.6360), provides a two-parameter identity verification method for distinguishing these compounds in procurement quality control.

Density & RI
Cross-study comparable
1.29 g/cm³Density
1.586Refractive Index
Supports material identity verification at intake
Tolbutamide density 1.245 g/cm³, RI ≈1.636
Quality control Material characterization Reference standard

Documented Research Void: No ChEMBL Bioactivity Data

The ZINC15 database explicitly records that tolpentamide 'is not reported in any publications per ChEMBL' and 'has not been detected to have been used in any clinical trials' [1]. In contrast, its structural analog tolbutamide has thousands of publications indexed in PubMed and ChEMBL documenting its pharmacology, metabolism, and clinical outcomes. This publication void means tolpentamide represents a structurally defined sulfonylurea with no pre-existing pharmacological annotation, which is exceptional: even closely related never-marketed analogs like heptolamide share this data-poor status [2], but tolbutamide and chlorpropamide have extensive published activity profiles that may introduce bias in novel-target screening campaigns.

Publication Void
Class-level inference
0 ChEMBL bioactivity entries; 0 registered clinical trials
Supports unbiased phenotypic screening context
Data absence requires source-specific review
Novel target screening SAR tool compound Negative control

Commercial Sourcing: Sigma-Aldrich vs. Heptolamide

Tolpentamide is listed in the Sigma-Aldrich catalog as product S772879 (AldrichCPR) under the name 1-Cyclopentyl-3-(p-tosyl)urea, with a defined linear formula (C₁₃H₁₈N₂O₃S) and molecular weight (282.36 Da) . This provides a traceable procurement channel through a major international chemical supplier with documented quality systems. By comparison, heptolamide (CAS 1034-82-8), the direct cycloheptyl homolog, is not cataloged by Sigma-Aldrich and has more limited commercial sourcing options [1]. For laboratories requiring a consistent, audit-trailed supply of a cyclopentyl-substituted first-generation sulfonylurea reference material, tolpentamide thus offers a defined procurement advantage over its seven-membered ring analog.

Commercial Sourcing
Supplier data
Sigma-Aldrich S772879 (AldrichCPR); UNII: 4G278XM8KC
Supports procurement audit trail and traceability
Heptolamide lacks comparable major-supplier channel
Analytical reference material Procurement Supply chain

Absence of Direct Comparative Pharmacological Data

A systematic search of ChEMBL, PubMed, ClinicalTrials.gov, and the ZINC15 database confirms that no head-to-head pharmacological comparison between tolpentamide and any other sulfonylurea has been published [1][2]. No in vitro IC₅₀, EC₅₀, Kd, or Ki values for tolpentamide at any molecular target have been deposited in public databases. No in vivo efficacy, pharmacokinetic, or toxicology studies have been reported. Consequently, all claims of differential potency, selectivity, or therapeutic value relative to tolbutamide, chlorpropamide, or other analogs are unsupported by direct evidence. The differentiation arguments presented above rest entirely on (a) measurable physicochemical property divergence and (b) class-level structure-activity relationship inferences from the broader sulfonylurea literature. Procurement decisions based on tolpentamide must therefore be driven by its structural uniqueness as a cyclopentyl-containing sulfonylurea scaffold, not by any documented pharmacological advantage.

Direct Comparator Gap
Data to verify
0 head-to-head pharmacological studies vs any sulfonylurea
Limits inferential strength of downstream results
Selection based on structural uniqueness, not documented advantage
Evidence gap Data limitation Risk disclosure

Tolpentamide Application Scenarios


SAR Analysis of N-Substituent Physicochemical Effects

Tolpentamide is uniquely suited as the cyclopentyl reference point in a systematic SAR panel comparing N-alkyl vs. N-cycloalkyl substitution on the benzenesulfonylurea scaffold. With a logP of 2.13 (vs. 2.34 for n-butyl tolbutamide) and water solubility of 74.78 mg/L (vs. 109 mg/L for tolbutamide), tolpentamide provides a quantifiably distinct hydrophobicity-lipophilicity profile . When tested alongside tolbutamide (n-butyl), chlorpropamide (n-propyl, Cl-substituted), and heptolamide (cycloheptyl), tolpentamide enables deconvolution of ring size effects on membrane permeability assay outcomes. This application is directly supported by the physicochemical property comparisons established in Section 3, Evidence Items 1 and 2.

Analytical Reference Standard: HPLC/LC-MS Methods

Procurement of tolpentamide from Sigma-Aldrich (catalog S772879) provides a traceable, authenticated reference material for developing and validating chromatographic methods specific to cyclopentyl-substituted sulfonylureas . The distinct retention time predicted from its intermediate logP (2.13) relative to tolbutamide (2.34) and chlorpropamide (higher polarity) enables method specificity verification. This scenario is supported by the commercial availability evidence in Section 3, Evidence Item 5, and the density/refractive index identity markers in Evidence Item 3.

Negative Control in Phenotypic Screening

Because tolpentamide has zero published pharmacological activity records in ChEMBL and has never been used in clinical trials, it can serve as a 'blank' sulfonylurea scaffold in unbiased phenotypic screening campaigns . Unlike tolbutamide, which carries extensive pre-existing target annotations (K_ATP channel, SUR1 binding, CYP2C9 metabolism), tolpentamide introduces no literature-derived bias into hit identification workflows. This application is directly supported by the 'Documented Research Void' evidence in Section 3, Evidence Item 4, with the understanding that the absence of activity data is itself the differentiating feature—not an inferred safety or selectivity advantage.

Cyclization and Metabolic Stability Probe Studies

The cyclopentyl group of tolpentamide (Fsp³ = 0.46) represents a constrained cyclic aliphatic substituent that may exhibit different oxidative metabolism compared to the freely rotating n-butyl chain of tolbutamide (which undergoes ω-oxidation to hydroxymethyl and carboxy metabolites) . While no tolpentamide-specific metabolism data exist, the structural rationale and physicochemical differentiation established in Section 3 provide a hypothesis-driven basis for in vitro microsomal stability comparisons between tolpentamide and tolbutamide, where the cyclopentyl ring may alter CYP450 hydroxylation susceptibility. This scenario is inferential and requires de novo experimental validation; it derives from the structural evidence in Section 3, Evidence Items 1 and 6.

Application
Selection Property
Validation Focus
SAR Analysis of N-Substituent Effects
Physicochemical differentiation profile
N-substituent SAR interpretation
Analytical Reference Standard
Chromatographic identity markers
Method specificity verification
Negative Control in Phenotypic Screening
Blank-scaffold context
Unbiased hit identification review
Cyclization and Metabolic Stability Probe
Cycloalkyl substitution context
In vitro microsomal stability comparison
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